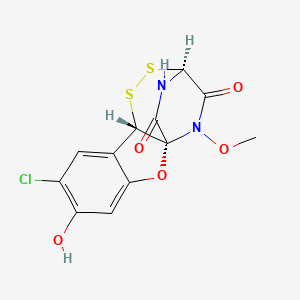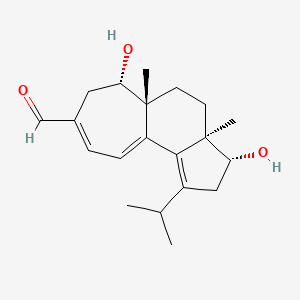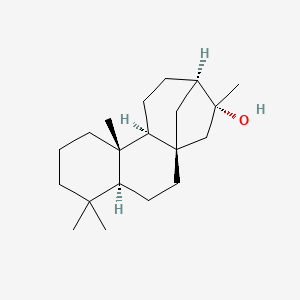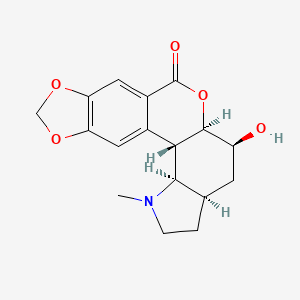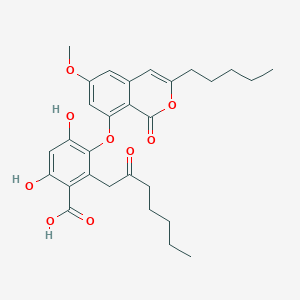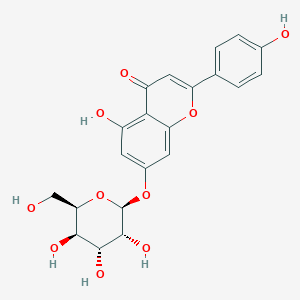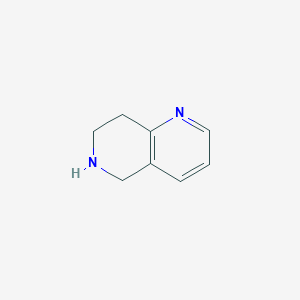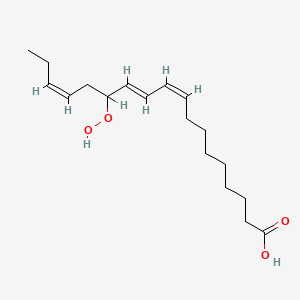
alpha-Linolenic acid 13-hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,11E,15Z)-13-hydroperoxyoctadecatrienoic acid is a hydroperoxyoctadecatrienoic acid that is (9Z,11E,15Z)-octadecatrienoic acid which is substituted at position 13 by a hydroperoxy group. It is a conjugate acid of a (9Z,11E,15Z)-13-hydroperoxyoctadecatrienoate.
Aplicaciones Científicas De Investigación
Hydroperoxide Formation and Analysis
Studies have shown that hydroperoxides, including alpha-linolenic acid 13-hydroperoxide, are formed during the autoxidation of certain fatty acids. Techniques like nuclear magnetic resonance (NMR) spectroscopy have been used to analyze these hydroperoxides, providing insights into their structure and formation mechanisms (Hämäläinen et al., 2001), (Pajunen et al., 2008).
Role in Fatty Acid Oxidation
Research indicates that the oxidation of fatty acids, such as linoleic and linolenic acids, leads to various hydroperoxide isomers, including alpha-linolenic acid 13-hydroperoxide. The formation of these hydroperoxides is influenced by factors like the presence of antioxidants, and their study is crucial in understanding the chemical structure and microenvironment of emulsion droplets in various systems (Nogala-Kałucka et al., 2007).
Enzymatic Transformation
Enzymatic processes involving alpha-linolenic acid 13-hydroperoxide have been studied in various plants and seeds. Enzymes like lipoxygenase and hydroperoxide lyase are involved in the transformation of hydroperoxides into other compounds, which are important in plant physiology and development (Crombie & Morgan, 1988), (Matsui et al., 1991).
Interaction with Proteins and Lipids
Studies have shown that alpha-linolenic acid 13-hydroperoxide can interact with proteins, forming adducts. This interaction is significant in understanding the formation of lipid hydroperoxide-modified proteins, which has implications in areas like oxidized LDL formation and cardiovascular research (Kato et al., 1997).
Biosynthesis Pathways
Research into the biosynthesis pathways of compounds derived from alpha-linolenic acid 13-hydroperoxide in plants has led to the discovery of intermediates like allene oxides. These studies are pivotal in understanding plant metabolism and the formation of various plant compounds (Grechkin et al., 2000), (Brash et al., 1988).
Propiedades
Fórmula molecular |
C18H30O4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7-,11-3-,15-12+ |
Clave InChI |
UYQGVDXDXBAABN-JDTPQGGVSA-N |
SMILES isomérico |
CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)O)OO |
SMILES canónico |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Sinónimos |
13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




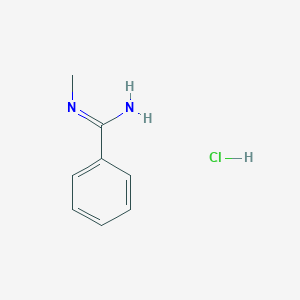
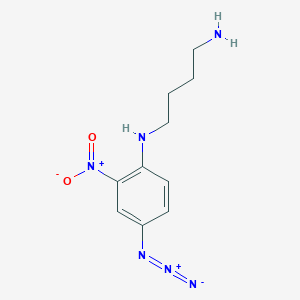

![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)

